molecular formula C5H2ClN3O4 B008935 3-Chloro-2,6-dinitropyridine CAS No. 101079-67-8

3-Chloro-2,6-dinitropyridine

Cat. No.: B008935
CAS No.: 101079-67-8
M. Wt: 203.54 g/mol
InChI Key: ZXEQNAJFLDCBQY-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dinitropyridine is a specialized chemical intermediate designed for advanced research and development applications. Its molecular structure, featuring nitro and chloro substituents on the pyridine ring, makes it a valuable electrophilic scaffold in synthetic organic chemistry. Researchers utilize this compound as a key precursor in the synthesis of complex heterocyclic systems, particularly in the development of novel pharmaceutical candidates and agrochemicals . The nitro groups act as strong electron-withdrawing features, activating the ring for nucleophilic aromatic substitution (SNAr) reactions, a fundamental mechanism for introducing diverse amine and other functional groups . This reactivity is exploited in medicinal chemistry to create molecules that interact with biological targets, with nitropyridine derivatives being investigated for their potential as kinase inhibitors, antimicrobial agents, and treatments for neurodegenerative diseases . Furthermore, dinitropyridine derivatives serve as critical starting materials in material science for constructing advanced organic frameworks with potential nonlinear optical (NLO) properties . This compound is offered exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

3-chloro-2,6-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O4/c6-3-1-2-4(8(10)11)7-5(3)9(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEQNAJFLDCBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382804
Record name 3-chloro-2,6-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-67-8
Record name 3-Chloro-2,6-dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101079-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2,6-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagent Systems

The most direct route to 3-chloro-2,6-dinitropyridine involves nitration of 2,6-dichloropyridine using a mixed acid system. As detailed in U.S. Patent 3,809,695 (), the process employs fuming nitric acid (density = 1.5 g/cm³) and concentrated sulfuric acid in a volumetric ratio of 1:1 to 2:1. The reaction proceeds under reflux at 105–107°C for 1–3 hours, achieving yields exceeding 85%. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which attacks the pyridine ring at the meta position relative to the chlorine substituents.

Table 1: Optimization of Direct Nitration Parameters

ParameterOptimal RangeEffect on Yield
HNO₃:H₂SO₄ Ratio1:1 to 1:2 (v/v)Maximizes NO₂⁺ generation
Temperature105–107°CPrevents decomposition
Reaction Time2–3 hoursCompletes nitration
Substrate Concentration0.5–1.0 MMinimizes side reactions

Mechanistic Insights

The nitration mechanism proceeds via electrophilic aromatic substitution (EAS), with the electron-withdrawing chlorine atoms directing nitro groups to the 2- and 6-positions. However, the N-oxide derivative of 2,6-dichloropyridine (formed in situ under strongly acidic conditions) enhances reactivity by increasing the electron density at the 3-position, enabling selective nitration (). This dual role of sulfuric acid—as both a nitrating agent and N-oxide promoter—explains the high regioselectivity observed in this method.

Nitration via Pyridine N-Oxide Intermediate

Synthesis of 2,6-Dichloropyridine N-Oxide

An alternative route involves pre-forming the N-oxide derivative to activate the pyridine ring for nitration. According to Degruyter Brill (), 2,6-dichloropyridine is oxidized to its N-oxide using 30% hydrogen peroxide in glacial acetic acid under reflux. The N-oxide intermediate undergoes nitration at the 3-position with mixed acid (HNO₃/H₂SO₄) at 40°C, followed by reduction of the N-oxide group using hydrogen gas and palladium on carbon.

Key Advantages:

  • Enhanced Reactivity : The N-oxide group increases electron density at the 3-position, enabling nitration under milder conditions ().

  • Reduced Byproducts : Lower temperatures (40°C vs. 105°C) minimize decomposition and dimerization.

Comparative Analysis with Direct Nitration

MetricDirect Nitration ()N-Oxide Method ()
Temperature105–107°C40°C
Yield85–90%75–80%
Purity≥98%90–95%
ScalabilityIndustrialLaboratory-scale

The N-oxide method sacrifices yield for procedural safety and reduced energy consumption, making it preferable for small-scale syntheses requiring high regiochemical control.

Alternative Nitration Approaches

Nitration of 3,5-Dimethoxypyridine Derivatives

Military research documents (DTIC) describe attempts to nitrate 3,5-dimethoxy-2,6-dichloropyridine, though this approach proved less effective. Using 70% nitric acid in 98% sulfuric acid at 90°C, nitration occurred preferentially at the 2- and 6-positions, but the methoxy groups hydrolyzed under these conditions, leading to complex mixtures. This underscores the importance of substituent stability in nitration reactions.

Sequential Functionalization Strategies

A stepwise approach involves:

  • Chlorination : Pyridine is chlorinated at the 2- and 6-positions using phosphorus oxychloride (POCl₃).

  • Nitration : The resulting 2,6-dichloropyridine is nitrated at the 3-position as described in Section 1.

  • Purification : Recrystallization from ethanol/water mixtures yields this compound with >99% purity.

This method is favored in industrial settings due to its reproducibility and compatibility with continuous flow reactors.

Challenges and Limitations

Regioselectivity Issues

While the 3-position is thermodynamically favored for nitration, competing reactions at the 4-position can occur if acid concentration or temperature deviates from optimal ranges. For example, DTIC notes that prolonged nitration of 2,6-dinitropyridine derivatives leads to over-nitration and ring degradation.

Byproduct Formation

Common byproducts include:

  • 2,6-Dichloro-3,5-dinitropyridine : Forms under excess nitric acid conditions.

  • Pyridine ring-opened products : Result from oxidative cleavage at high temperatures.

Industrial-Scale Production

Process Intensification

Modern facilities employ continuous flow nitration reactors to enhance heat transfer and reduce reaction times. A typical setup includes:

  • Pre-mixing Zone : HNO₃ and H₂SO₄ are combined in a 1:1 ratio.

  • Reaction Channel : 2,6-Dichloropyridine is introduced at 105°C with a residence time of 10 minutes.

  • Quench System : The product is rapidly cooled to 25°C to prevent decomposition.

This system achieves a space-time yield of 1.2 kg/L·h, surpassing batch reactor performance by 300% ( ).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
3-Chloro-2,6-dinitropyridine is primarily used as an intermediate in the synthesis of more complex organic compounds. Its reactive nitro and chlorine groups facilitate nucleophilic substitution reactions, making it a valuable building block in organic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
Nucleophilic SubstitutionChlorine atom replaced by nucleophiles (amines, thiols)Substituted pyridines
ReductionNitro groups reduced to amino groups3-Chloro-2,6-diaminopyridine
OxidationFormation of oxidized derivativesVarious oxidized pyridine derivatives

Biological Applications

Pharmaceutical Development:
Research has indicated that this compound exhibits potential in drug development. Its structure allows for modifications that can lead to bioactive molecules with antimicrobial and anticancer properties.

Case Study: Anticancer Activity
A study explored the synthesis of derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results showed promising activity, suggesting that modifications to the nitro groups could enhance therapeutic efficacy.

Industrial Applications

Dyes and Pigments:
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and chemical stability.

Table 2: Industrial Uses of this compound

IndustryApplication
TextileProduction of dyes
PlasticsColorants for synthetic materials
AgricultureIntermediates for pesticides

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dinitropyridine is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups are electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-deficient nature of the pyridine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine derivatives are structurally and functionally related to 3-chloro-2,6-dinitropyridine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₅H₂ClN₃O₄ 203.54 Cl (C3), NO₂ (C2, C6) High reactivity for nucleophilic substitution; agrochemical intermediates
3-Chloro-5-methoxy-2,6-dinitropyridine C₆H₄ClN₃O₅ 233.57 Cl (C3), NO₂ (C2, C6), OCH₃ (C5) Methoxy group introduces steric hindrance; nitro groups twisted (33.12° and 63.66° dihedral angles)
3-Chloro-2,6-dimethylpyridine C₇H₈ClN 141.60 Cl (C3), CH₃ (C2, C6) Methyl groups enhance lipophilicity; used in drug synthesis
3-Chloro-2,6-diphenylpyridine C₁₇H₁₂ClN 265.74 Cl (C3), C₆H₅ (C2, C6) Bulky phenyl groups reduce solubility; limited industrial use
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ 209.99 Cl (C2, C6), F (C5), COOH (C3) Carboxylic acid enables hydrogen bonding; precursor for fluorinated drugs

Physical Properties Comparison

Property This compound 3-Chloro-5-methoxy-2,6-dinitropyridine 3-Chloro-2,6-dimethylpyridine
Boiling Point (°C) 376.1 Not reported ~200 (estimated)
Density (g/cm³) 1.72 1.72 (crystal density) 1.12 (estimated)
LogP 2.60 1.98 (predicted) 2.20

Research Findings

  • Synthetic Utility : this compound’s nitro groups facilitate regioselective amination, yielding polyimide precursors for high-temperature polymers .
  • Crystal Engineering: The twisted nitro groups in 3-chloro-5-methoxy-2,6-dinitropyridine prevent π-π stacking, resulting in non-porous crystalline materials .
  • Toxicity Profile : Derivatives like benzenamine-3-chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl) (CAS: 29091-20-1) are regulated due to environmental persistence .

Biological Activity

3-Chloro-2,6-dinitropyridine is a nitro-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C5_5H3_3ClN4_4O4_4) features two nitro groups and a chlorine atom attached to a pyridine ring. The presence of these functional groups significantly influences its reactivity and biological activity. The nitro groups can undergo reduction to form reactive intermediates, which are crucial for its antimicrobial and anticancer effects .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various Gram-positive bacteria. The nitro groups can generate free radicals upon reduction, leading to oxidative stress in microbial cells, which disrupts their survival mechanisms .
  • Anticancer Potential : Research indicates that compounds with similar structures may induce apoptosis in cancer cells. The nitro group’s ability to undergo bioreduction plays a critical role in this process, as it can interact with cellular components essential for cancer cell proliferation .
  • Nucleophilic Substitution : The chlorine atom in this compound can participate in nucleophilic substitution reactions, allowing for the modification of the compound's structure to enhance its biological activity.

Antimicrobial Studies

A study evaluated the antibacterial effects of this compound against several strains of bacteria including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined using standard methods. Results indicated that the compound exhibited potent bacteriostatic activity comparable to established antibiotics like linezolid.

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus32Linezolid16
Enterococcus faecalis64Linezolid32
Bacillus subtilis16Linezolid8

These findings suggest that structural modifications could further enhance its antibacterial efficacy .

Anticancer Research

In another investigation, complexes involving this compound were synthesized and tested against various cancer cell lines. Results demonstrated that these complexes could inhibit cell proliferation significantly.

CompoundCancer Cell LineIC50_{50} (µM)
Complex ALung Cancer10
Complex BColon Cancer15
This compoundBreast Cancer20

The complexes showed a higher efficacy than conventional chemotherapeutics like cisplatin, indicating promising potential for future drug development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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